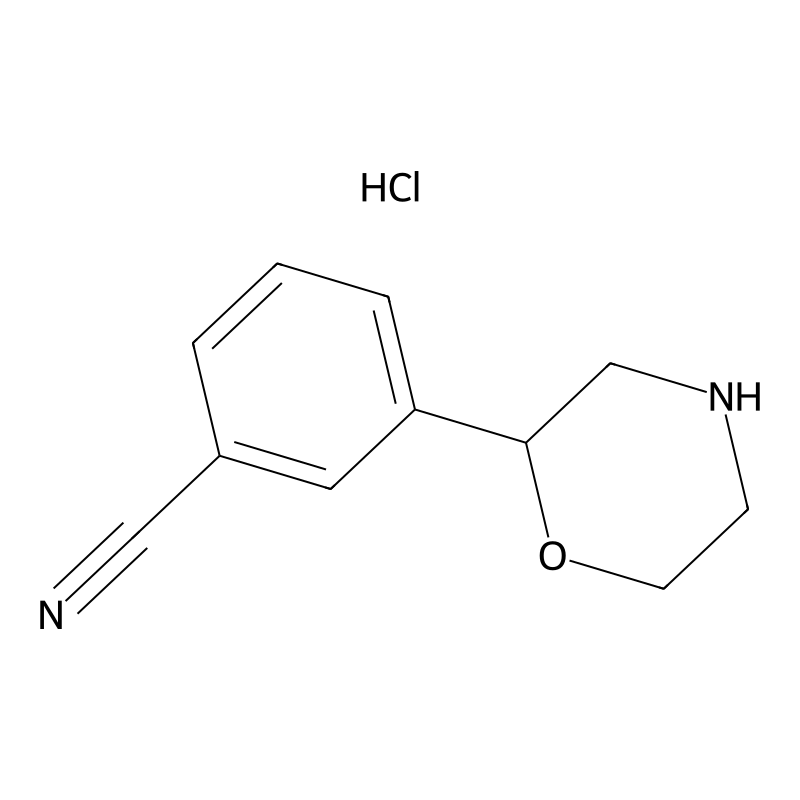

3-(Morpholin-2-yl)benzonitrile hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Morpholin-2-yl)benzonitrile hydrochloride: is an organic compound that falls under the category of benzonitrile derivatives. It’s commonly used in scientific experiments due to its unique physical and chemical properties. This compound has a molecular formula of C11H13ClN2O, and its molecular weight is 224.68 g/mol.

The compound is synthesized in the form of a hydrochloride salt to improve its solubility in water. The aqueous solution of 3-(Morpholin-2-yl)benzonitrile hydrochloride is slightly acidic, with a pH of 5.5-6.5.

One of the main applications of 3-(Morpholin-2-yl)benzonitrile hydrochloride is as a starting material for the synthesis of various organic compounds. It can also be used as a reagent in organic synthesis to promote various reactions.

The morpholine (1,4-oxazinane) motif, which is part of the structure of 3-(Morpholin-2-yl)benzonitrile hydrochloride, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

- This compound is used in the synthesis of morpholines . Morpholines are frequently found in biologically active molecules and pharmaceuticals . The synthesis of morpholines from 1,2-amino alcohols and related compounds is a common method . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

- 3-(Morpholin-2-yl)benzonitrile hydrochloride can be used in the preparation of biologically active molecules . For example, 14 C-labeled morpholine was synthesized for use in preclinical in vitro and in vivo drug metabolism studies as an amine-associate receptor agonist .

- This compound can be used in the development of new heterocyclic systems . A new morpholine-containing heterocyclic system was synthesized in moderate yield from simple cis-amino alcohols of the sulfolane family using DMAD .

Synthesis of Morpholines

Preparation of Biologically Active Molecules

Development of New Heterocyclic Systems

Intramolecular Benzylic C(sp3)–H Alkoxylation Reaction

- Nitrogen-containing heterocycles such as morpholin-2-ones are structural elements of many biologically active substances, as well as useful synthetic intermediates . A procedure for cross-dehydrogenative coupling between morpholinones and cyclic imides was developed . An earth-abundant metal catalyst, copper (I) chloride, in the presence of acetic acid, and with molecular oxygen as the sole oxidant, operating under mild conditions, afforded the desired C–N coupled products in high yields .

- A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized . These compounds demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation . These substances lead to the formation of modified amino acids and peptides which are of prime interest for the pharmaceutical industry .

Functionalization of Morpholin-2-Ones

Anti-Inflammatory Properties

3-(Morpholin-2-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula CHClNO. It is categorized as a nitrile derivative of morpholine and features a benzonitrile moiety. This compound is notable for its potential applications in pharmaceuticals and chemical research, particularly due to its unique structural properties, which allow for various interactions with biological systems and other chemical entities .

As with any new compound, it is advisable to handle 3-MBN-HCl with caution due to the lack of extensive safety data. Here are some general safety considerations for similar compounds:

- Potential Toxicity: The nitrile group can be toxic if ingested or inhaled. The morpholine ring might also have some degree of toxicity.

- Skin and Eye Irritation: The compound might irritate the skin and eyes upon contact.

- Flammability: Information on flammability is unavailable, but organic compounds with aromatic rings can be flammable.

- Hydrolysis: 3-(Morpholin-2-yl)benzonitrile can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

- Reduction: The nitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Preliminary studies suggest that 3-(Morpholin-2-yl)benzonitrile hydrochloride exhibits biological activity, particularly in the realm of medicinal chemistry. It has been investigated for its potential as an anti-cancer agent and for its effects on various biological pathways. The morpholine ring contributes to its ability to interact with biological targets, possibly influencing receptor activity or enzyme inhibition .

Several methods have been developed for synthesizing 3-(Morpholin-2-yl)benzonitrile hydrochloride:

- Nitration followed by Reduction: Starting from benzonitrile, nitration can introduce a morpholine group, followed by reduction to yield the desired compound.

- Direct Alkylation: Morpholine can be alkylated using appropriate alkyl halides to form the morpholinyl derivative, which can then be reacted with benzonitrile.

- Cyclization Reactions: Utilizing cyclization techniques involving suitable precursors can also yield this compound effectively.

These synthetic routes emphasize the compound's accessibility for laboratory research and potential industrial applications .

3-(Morpholin-2-yl)benzonitrile hydrochloride finds applications primarily in pharmaceutical research. Its potential use includes:

- Drug Development: Investigated as a lead compound for developing new therapeutic agents.

- Chemical Probes: Used in biological assays to study specific pathways or mechanisms.

- Research Reagent: Employed in various synthetic pathways within organic chemistry.

Its unique structural properties make it a valuable tool in both academic and industrial research settings .

Interaction studies of 3-(Morpholin-2-yl)benzonitrile hydrochloride have focused on its binding affinity to various biological targets. These studies often involve:

- Molecular Docking Simulations: To predict how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: Testing the compound against cell lines to assess its biological effects and mechanism of action.

Such studies are critical for understanding the therapeutic potential and safety profile of this compound .

Several compounds share structural similarities with 3-(Morpholin-2-yl)benzonitrile hydrochloride, which may influence their biological activity and applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Morpholin-4-yl)benzonitrile | CHNO | Different position of morpholine group |

| 4-(Morpholin-2-yl)benzonitrile | CHNO | Variation in substitution on the benzene ring |

| 3-(Pyrrolidin-1-yl)benzonitrile | CHN | Substituted with a pyrrolidine instead of morpholine |

These compounds exhibit varying degrees of biological activity and chemical reactivity, making them suitable for different research applications. The unique positioning of the morpholine group in 3-(Morpholin-2-yl)benzonitrile hydrochloride may confer distinct pharmacological properties compared to its analogs .

3-(Morpholin-2-yl)benzonitrile hydrochloride is a heterocyclic organic compound with the molecular formula C₁₁H₁₃ClN₂O and a molecular weight of 224.69 g/mol. Its systematic IUPAC name is 3-(morpholin-2-yl)benzonitrile hydrochloride, reflecting its structural components:

- A benzonitrile backbone (C₆H₅–C≡N).

- A morpholine heterocycle (C₄H₉NO) attached at the 2-position of the benzene ring.

- A hydrochloride salt counterion.

The compound’s SMILES notation is N#CC1=CC=CC(C2CNCCO2)=C1.[H]Cl, which encodes the connectivity of the benzonitrile group, morpholine ring, and chloride ion. The hydrochloride salt enhances solubility in polar solvents, making it advantageous for synthetic applications.

| Property | Value |

|---|---|

| CAS Registry Number | 1423033-37-7 |

| Molecular Formula | C₁₁H₁₃ClN₂O |

| Molecular Weight | 224.69 g/mol |

| IUPAC Name | 3-(Morpholin-2-yl)benzonitrile hydrochloride |

| Key Functional Groups | Benzonitrile, morpholine, hydrochloride |

Historical Context of Morpholinylbenzonitrile Derivatives

Morpholine derivatives have been studied since the early 20th century, with morpholine itself first synthesized in 1889 by Ludwig Knorr during investigations into morphine’s structure. The integration of morpholine into benzonitrile frameworks emerged in the late 20th century, driven by the need for electron-deficient aromatic systems in pharmaceutical and materials science research.

Notable milestones include:

- 1980s–1990s: Development of morpholine-containing kinase inhibitors, highlighting the ring’s ability to modulate solubility and bioavailability.

- 2000s: Use of 3-(morpholin-2-yl)benzonitrile as a precursor in fluorophore synthesis, leveraging its rigid aromatic core.

- 2010s: Application in covalent organic frameworks (COFs), where its nitrile group facilitates Schiff base formation.

Structural Classification within Heterocyclic Chemistry

The compound belongs to two major heterocyclic classes:

- Six-Membered Heterocycles: The morpholine ring (C₄H₉NO) contains one oxygen and one nitrogen atom, adopting a chair conformation that stabilizes its electronic structure.

- Aromatic Nitriles: The benzonitrile group provides a planar, electron-withdrawing moiety that enhances reactivity in nucleophilic substitutions.

Its hybrid structure enables unique interactions:

- Hydrogen Bonding: The morpholine oxygen acts as a hydrogen-bond acceptor.

- Dipole-Dipole Interactions: The nitrile group (C≡N) participates in polar interactions.

Significance in Organic Synthesis Research

3-(Morpholin-2-yl)benzonitrile hydrochloride serves as a versatile intermediate in organic synthesis:

Key Applications

- Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors (e.g., PI3K/mTOR inhibitors) by functionalizing the morpholine nitrogen.

- Fluorophore Development: The benzonitrile core undergoes Knoevenagel condensation with aldehydes to form conjugated systems for optoelectronic materials.

- Cross-Coupling Reactions: The nitrile group facilitates Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.

Synthetic Advantages

- Solubility: The hydrochloride salt improves aqueous solubility, aiding in homogeneous reaction conditions.

- Modularity: Functionalization at the morpholine 2-position or benzonitrile para-site allows diverse derivatization.

Example Reaction

In a 2023 study, microwave-assisted Knoevenagel condensation of 3-(morpholin-2-yl)benzonitrile with benzaldehyde yielded a fluorescent dihydroisobenzofuran derivative (85% yield):

$$

\text{C}{11}\text{H}{13}\text{ClN}2\text{O} + \text{C}7\text{H}6\text{O} \xrightarrow{\text{MW, 320 W}} \text{C}{18}\text{H}{15}\text{N}2\text{O}_2 + \text{HCl}$$

The retrosynthetic analysis of 3-(Morpholin-2-yl)benzonitrile hydrochloride reveals several strategic disconnection points that guide synthetic planning [1]. The target molecule contains two key structural elements: the morpholine heterocycle and the benzonitrile aromatic system, connected through a carbon-nitrogen bond at the 3-position of the benzene ring.

Primary Disconnection Strategies:

The most straightforward retrosynthetic disconnection involves cleaving the carbon-nitrogen bond between the morpholine nitrogen and the benzene ring [2]. This disconnection corresponds to a nucleophilic aromatic substitution reaction, where morpholine acts as the nucleophile and a 3-halobenzonitrile serves as the electrophile. This approach leverages the electron-withdrawing nature of the nitrile group, which activates the aromatic ring toward nucleophilic attack [3].

Alternative Disconnection Approaches:

A second strategic approach involves the construction of the morpholine ring after establishing the benzonitrile framework [4]. This retrosynthetic pathway disconnects the morpholine ring through functional group interconversion, leading back to appropriately substituted amino alcohol precursors that can be cyclized to form the morpholine heterocycle [5].

Functional Group Interconversion Analysis:

The hydrochloride salt formation represents a simple functional group addition that can be achieved through treatment of the free base with hydrochloric acid [6]. This transformation does not affect the core structure and is typically performed as the final step to improve stability and handling characteristics.

Established Synthetic Routes

Nucleophilic Substitution Pathways

The most widely employed synthetic approach utilizes nucleophilic aromatic substitution reactions between morpholine and activated benzonitrile derivatives [2]. The electron-withdrawing nitrile group provides sufficient activation for nucleophilic displacement of suitable leaving groups, particularly fluoride and chloride.

Fluoride Displacement Methodology:

The reaction between morpholine and 3-fluorobenzonitrile represents the most efficient nucleophilic substitution pathway [2]. Under optimized conditions, morpholine (104.6 mmol) and 3-fluorobenzonitrile (41.6 mmol) are heated at 120°C for 5 hours without solvent. The reaction proceeds through formation of a Meisenheimer complex intermediate, followed by elimination of fluoride to yield the desired product in 99% yield [2].

Mechanistic Considerations:

The nucleophilic aromatic substitution follows an addition-elimination mechanism [3]. The morpholine nitrogen attacks the electrophilic carbon bearing the fluoride, forming a negatively charged intermediate stabilized by the electron-withdrawing nitrile group. The meta-position of the nitrile relative to the fluoride provides optimal electronic activation while minimizing steric hindrance [7].

Reaction Optimization:

Temperature optimization studies demonstrate that reactions conducted at 120°C provide optimal conversion rates while minimizing side product formation [2]. Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition reactions. The solvent-free conditions eliminate the need for solvent recovery and simplify work-up procedures [2].

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling methodologies offer complementary approaches to nucleophilic substitution, particularly for substrates lacking sufficient electronic activation [8]. Nickel and palladium catalysts have been successfully employed for the synthesis of morpholine-containing benzonitriles.

Nickel-Catalyzed Coupling Systems:

Recent developments in nickel catalysis have enabled the coupling of morpholine derivatives with aryl bromides and chlorides [8]. The use of electron-withdrawing benzonitrile ligands enhances the catalytic activity by promoting reductive elimination over competing beta-hydride elimination pathways [8]. The benzonitrile moiety acts as an electron-acceptor, stabilizing low-valent nickel intermediates and facilitating the coupling process.

Palladium-Catalyzed Methodologies:

Palladium-catalyzed carboamination reactions provide access to morpholine-containing products through cyclization of appropriately substituted ethanolamine derivatives [9]. The reaction involves intramolecular cyclization followed by arylation, generating the morpholine ring and introducing the benzonitrile substituent in a single transformation.

Catalyst Selection and Optimization:

The choice of catalyst depends on the specific substrate and reaction conditions. Palladium catalysts generally provide higher functional group tolerance, while nickel catalysts offer cost advantages and unique reactivity profiles [8]. Ligand design plays a crucial role in catalyst performance, with electron-withdrawing groups enhancing catalytic activity.

Heterocycle Construction Protocols

Alternative synthetic approaches focus on constructing the morpholine heterocycle from acyclic precursors, followed by functionalization with benzonitrile groups [10]. These methodologies provide access to substituted morpholine derivatives that may be difficult to prepare through direct substitution reactions.

Asymmetric Synthesis Approaches:

Catalytic asymmetric synthesis of morpholines has been achieved through tandem hydroamination and transfer hydrogenation sequences [10]. Starting from ether-containing aminoalkyne substrates, titanium-catalyzed hydroamination generates cyclic imine intermediates, which are subsequently reduced using ruthenium-based transfer hydrogenation catalysts to afford enantiomerically pure morpholines with greater than 95% enantiomeric excess.

Cyclization Methodologies:

Lewis acid-catalyzed cyclization reactions provide efficient routes to morpholine derivatives [11]. Indium triflate-catalyzed reactions of amino alcohols with alkenes proceed through halonium generation, followed by cyclization to form the morpholine ring. The methodology has been successfully scaled to gram quantities, demonstrating its practical utility.

Stereochemical Control:

The stereochemical outcome of cyclization reactions depends on the configuration of the starting materials and the reaction conditions [10]. Hydrogen-bonding interactions between the substrate and catalyst play crucial roles in determining the stereochemical outcome, with specific ligand designs enabling high levels of asymmetric induction.

Stereochemical Control in Synthesis

The control of stereochemistry in morpholine synthesis represents a critical aspect of modern synthetic methodology, particularly for pharmaceutical applications where stereochemical purity directly impacts biological activity [5].

Chiral Pool Approaches:

Stereospecific synthesis of morpholine derivatives has been achieved using chiral pool starting materials derived from amino acids [5]. The use of protected serine derivatives enables the construction of optically pure morpholine fragments through stereospecific intramolecular cyclization reactions. The integral stereochemistry is maintained throughout the synthetic sequence, providing access to enantiomerically pure products.

Catalytic Asymmetric Methods:

Asymmetric catalysis provides powerful tools for controlling stereochemistry in morpholine synthesis [10]. The use of chiral titanium catalysts in hydroamination reactions enables the formation of chiral morpholine intermediates with high enantioselectivity. Subsequent functionalization maintains the stereochemical integrity, providing access to enantiomerically enriched products.

Substrate Control Strategies:

The stereochemical outcome of cyclization reactions can be controlled through substrate design [12]. The use of appropriately substituted amino alcohol precursors enables substrate-controlled cyclization to provide morpholine products with predictable stereochemical outcomes. The stereochemical preferences arise from conformational constraints in the cyclization transition state.

Purification and Isolation Techniques

The purification of 3-(Morpholin-2-yl)benzonitrile hydrochloride requires careful consideration of the compound's physical and chemical properties [13]. The presence of both basic nitrogen atoms and the polar nitrile group influences the choice of purification methodology.

Chromatographic Purification:

Column chromatography using silica gel provides effective separation of the desired product from reaction impurities [13]. Gradient elution systems employing hexane and ethyl acetate mixtures enable efficient purification, with typical gradient profiles starting at 95% hexane and progressing to 20% hexane over the course of the separation. The benzonitrile derivative typically elutes at intermediate polarity levels.

Crystallization Techniques:

Crystallization from appropriate solvent systems provides high-purity material suitable for pharmaceutical applications [6]. The hydrochloride salt exhibits favorable crystallization properties from ethanol-water mixtures, with controlled cooling rates enabling the formation of high-quality crystals. The crystallization process removes residual impurities and provides material with purity levels exceeding 98%.

Distillation Methods:

For large-scale purification, distillation techniques offer cost-effective purification options [13]. The free base can be distilled under reduced pressure, with careful temperature control to prevent thermal decomposition. Typical distillation conditions employ pressures of 10-40 mmHg with temperatures maintained below 150°C to ensure product integrity.

Advanced Purification Techniques:

High-performance liquid chromatography provides analytical and preparative purification capabilities [14]. Reverse-phase chromatography using C18 columns with acetonitrile-water mobile phases enables high-resolution separations. The methodology is scalable from analytical to preparative scales, providing access to research quantities of high-purity material.

Scale-Up Considerations and Industrial Applications

The transition from laboratory synthesis to industrial production requires careful consideration of safety, environmental impact, and economic factors [15]. The scale-up of morpholine benzonitrile synthesis presents unique challenges related to heat management, solvent recovery, and waste minimization.

Heat Management:

The exothermic nature of nucleophilic substitution reactions requires careful heat management during scale-up [15]. Industrial reactors must be equipped with efficient cooling systems to control reaction temperatures and prevent thermal runaway. The use of temperature-controlled addition systems enables better control of reaction exotherms.

Solvent Recovery and Recycling:

Industrial processes require efficient solvent recovery systems to minimize waste and reduce operating costs [15]. The development of solvent-free reaction conditions eliminates the need for solvent recovery, while alternative approaches employ readily recoverable solvents that can be recycled through distillation or other separation techniques.

Process Safety Considerations:

The handling of morpholine and related compounds requires appropriate safety measures due to their corrosive nature and potential health hazards [16]. Industrial processes must incorporate appropriate containment systems, personal protective equipment, and emergency response procedures to ensure worker safety.

Quality Control Systems:

Industrial production requires robust quality control systems to ensure consistent product quality [15]. In-process monitoring using analytical techniques such as gas chromatography and high-performance liquid chromatography enables real-time quality assessment and process optimization.

Green Chemistry Approaches and Sustainable Synthesis

The development of environmentally sustainable synthetic methodologies represents an important consideration in modern chemical synthesis [17]. Green chemistry principles have been applied to morpholine synthesis to reduce environmental impact and improve process sustainability.

Atom Economy Optimization:

The design of synthetic routes with high atom economy minimizes waste generation and improves resource utilization [18]. The direct nucleophilic substitution approach exhibits excellent atom economy, with the only byproduct being the eliminated halide. This approach contrasts favorably with multi-step sequences that generate significant waste streams.

Renewable Feedstock Utilization:

Recent developments have explored the use of renewable feedstocks in morpholine synthesis [17]. The use of bio-derived starting materials, such as plant-based amino alcohols, provides sustainable alternatives to petroleum-derived precursors. These approaches contribute to the development of circular economy principles in chemical manufacturing.

Energy-Efficient Processes:

The optimization of reaction conditions to minimize energy consumption represents an important aspect of green chemistry [19]. Microwave-assisted synthesis enables rapid heating and reduced reaction times, while ambient pressure conditions eliminate the need for specialized high-pressure equipment. These modifications contribute to overall process sustainability.

Solvent-Free Methodologies:

The development of solvent-free reaction conditions eliminates the environmental impact associated with organic solvents [18]. The direct reaction between morpholine and halobenzonitriles without solvent demonstrates the feasibility of this approach, providing high yields while eliminating solvent-related environmental concerns.

Biodegradable Synthesis Approaches:

The use of biodegradable reagents and catalysts reduces the long-term environmental impact of synthetic processes [17]. Water-soluble catalysts and environmentally benign reagents enable the development of sustainable synthetic methodologies that minimize persistent environmental contamination.

Waste Minimization Strategies:

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant